Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride
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Description
Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride, also known as SA4503, is a synthetic compound that has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. SA4503 is a selective sigma-1 receptor agonist, which means that it binds to and activates the sigma-1 receptor in the brain.
Scientific Research Applications
Synthesis and Functionalization:
Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride is a versatile compound used in the synthesis and functionalization of various organic compounds. It serves as a building block in diversity-oriented synthesis, leading to the creation of heterocyclic azaspirocycles like 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes. These compounds are achieved through multi-component condensation and further converted via selective ring-closing metathesis, epoxide opening, or reductive amination. The resultant functionalized pyrrolidines, piperidines, and azepines are significant scaffolds for chemistry-driven drug discovery, highlighting the compound's pivotal role in medicinal chemistry (Wipf et al., 2004).
Structural and Conformational Studies:
Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride contributes to the structural and conformational analysis of various organic compounds. Research involving the structural and conformational study of 1‐oxaspiro[2.5]octane and 1‐oxa‐2‐azaspiro[2.5]octane derivatives has been performed using NMR spectroscopy. This analysis aids in determining the relative configuration and preferred conformations, reflecting the steric and electronic effects of substituents and the orientation of exocyclic substituents, which guides oxidative attacks (Montalvo-González & Ariza-Castolo, 2012).
Drug Discovery and Synthesis:
In the realm of drug discovery and synthesis, Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride serves as a crucial intermediate. It has been utilized in the asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes, a motif of importance in modern drug discovery. The synthesis of these compounds involves the diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis-Ellman's imines, leading to the preparation of enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes. This efficient and selective methodology is also applicable to the synthesis of 1-substituted 2-azaspiro[3.4]octane and 1-substituted 2-azaspiro[3.5]nonane (Reddy et al., 2019).
properties
IUPAC Name |
ethyl 6-azaspiro[2.5]octane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-2-13-9(12)8-7-10(8)3-5-11-6-4-10;/h8,11H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBMLYMXCBNDFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC12CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride | |
CAS RN |
1983157-41-0 |
Source
|
Record name | ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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